molecular formula C13H10BrFN2O B14145553 N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 932928-05-7

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B14145553
CAS No.: 932928-05-7
M. Wt: 309.13 g/mol
InChI Key: ODMOZPPJQULVRG-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features a bromopyridine moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 4-fluoroaniline.

    Acylation Reaction: The 4-fluoroaniline undergoes an acylation reaction with acetic anhydride to form 4-fluoroacetanilide.

    Coupling Reaction: The 5-bromopyridine is then coupled with the 4-fluoroacetanilide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide
  • N-(5-iodopyridin-2-yl)-2-(4-fluorophenyl)acetamide
  • N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties

Properties

CAS No.

932928-05-7

Molecular Formula

C13H10BrFN2O

Molecular Weight

309.13 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C13H10BrFN2O/c14-10-3-6-12(16-8-10)17-13(18)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,16,17,18)

InChI Key

ODMOZPPJQULVRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Br)F

Origin of Product

United States

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